molecular formula C11H13N5S B5598162 N-(2,3-dimethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea

N-(2,3-dimethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea

Cat. No. B5598162
M. Wt: 247.32 g/mol
InChI Key: DGLKJFBTPQRYSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(2,3-dimethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea involves multi-step reactions, including cyclization and condensation processes. For example, the synthesis of N-aryl derivatives of triazole-thiourea derivatives demonstrates the complexity and the chemical versatility of these compounds (Riaz et al., 2020).

Molecular Structure Analysis

The molecular structure of related triazole-thiourea compounds has been elucidated through various spectroscopic methods and X-ray crystallography, revealing intricate details about their crystal lattice, bond lengths, and molecular conformations. For instance, studies have shown the molecular structures of these compounds featuring strong intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity (Abosadiya et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of triazole-thiourea derivatives includes their participation in cycloaddition reactions, showcasing their potential in synthesizing novel heterocyclic compounds. The reactions often proceed through intermediates such as carbodiimides, highlighting the compounds' roles in complex chemical transformations (Natarajan et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and melting points, are influenced by their molecular geometry and intermolecular interactions. The crystalline structures often exhibit polymorphism, and the melting points vary significantly, reflecting the structural diversity of these molecules (Zhao et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(2,3-dimethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and their ability to form stable complexes with metals. These properties are crucial for their applications in chemical synthesis and material science. The urease inhibitory and antioxidant activities of some derivatives highlight the significant bioactive potential of these compounds, even though this report excludes drug-related applications (Khan et al., 2010).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-8-4-3-5-10(9(8)2)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLKJFBTPQRYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NN2C=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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